molecular formula C9H8Cl2N2O B1613503 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride CAS No. 906352-57-6

1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride

Cat. No.: B1613503
CAS No.: 906352-57-6
M. Wt: 231.08 g/mol
InChI Key: SGNORNZSRSQMEE-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride typically involves the following steps:

    Formation of 1-Methyl-1H-benzimidazole: This can be achieved through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.

    Introduction of the Carbonyl Chloride Group: The 1-Methyl-1H-benzimidazole is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group at the 5-position.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-Methyl-1H-benzimidazole-5-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

    Hydrolysis: This reaction can be carried out using water or aqueous sodium hydroxide (NaOH) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    1-Methyl-1H-benzimidazole-5-carboxylic acid: Formed through hydrolysis.

    1-Methyl-1H-benzimidazole-5-methanol: Formed through reduction.

Scientific Research Applications

1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Agrochemicals: The compound is used in the synthesis of fungicides and herbicides.

    Material Science: It is used in the development of advanced materials, including polymers and dyes.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride involves its ability to react with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The specific molecular targets and pathways depend on the context of its use in pharmaceuticals or biological research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole-5-carboxylic acid: Similar structure but lacks the carbonyl chloride group.

    1-Methyl-1H-benzimidazole-5-methanol: Similar structure but has a hydroxyl group instead of the carbonyl chloride group.

    1-Methyl-1H-benzimidazole-5-thiol: Similar structure but has a thiol group instead of the carbonyl chloride group.

Uniqueness

1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and functional molecules.

Properties

IUPAC Name

1-methylbenzimidazole-5-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNORNZSRSQMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640179
Record name 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-57-6
Record name 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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